molecular formula C12H18N2O3 B2798682 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid CAS No. 1890177-26-0

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid

Cat. No.: B2798682
CAS No.: 1890177-26-0
M. Wt: 238.287
InChI Key: UDUTXWUDTKVMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the oxan-4-yl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-diketone can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and structural features.

Biological Activity

Overview

3-(Oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with an oxan-4-yl group and a carboxylic acid functionality. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 1890177-26-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
  • Introduction of the oxan-4-yl group via nucleophilic substitution.
  • Functionalization to incorporate the carboxylic acid group.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exhibit effects such as enzyme inhibition or receptor modulation, which can lead to alterations in metabolic processes.

Pharmacological Potential

Research indicates that derivatives of pyrazole compounds, including this compound, have shown promise in various pharmacological applications:

  • Antimicrobial Activity : Compounds in this class have been assessed for their antibacterial properties, showing effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Insecticidal Properties : Research has indicated that pyrazole derivatives may exhibit larvicidal activity against mosquito vectors, such as Aedes aegypti, which is significant for public health due to its role in transmitting diseases like dengue and Zika virus.

Study on Antimicrobial Activity

A study evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The results demonstrated that certain substitutions on the pyrazole ring enhanced antimicrobial efficacy, indicating a structure–activity relationship (SAR) that could guide future drug design.

Insecticidal Activity Assessment

In a larvicidal study, this compound was tested against Aedes aegypti. The compound showed significant larvicidal activity with LC50 values comparable to existing insecticides, suggesting its potential as a new active ingredient in mosquito control strategies.

CompoundLC50 (μM)LC90 (μM)Toxicity to Mammals
Temephos<10.94N/ALow
3-(Oxan-4-ylyl)-1-propan-2-ylylpyrazole28.9 ± 5.6162.7 ± 26.2Non-toxic at high doses

Properties

IUPAC Name

3-(oxan-4-yl)-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(2)14-7-10(12(15)16)11(13-14)9-3-5-17-6-4-9/h7-9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUTXWUDTKVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.